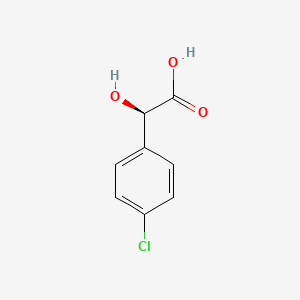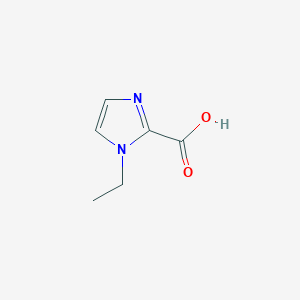
4-(3-Chlorophenoxy)piperidine hydrochloride
Übersicht
Beschreibung
4-(3-Chlorophenoxy)piperidine hydrochloride, also known as 4-CPP, is an important synthetic compound with a wide range of applications in the field of science and medicine. It is a white crystalline powder, soluble in water and alcohol, and is used in various laboratory experiments and research projects. This compound is used in various areas of research, such as biochemistry, physiology, and pharmacology. It is also used in the synthesis of other compounds and drugs. In
Wissenschaftliche Forschungsanwendungen
Metabolic and Weight Control Applications
- Reducing Food Intake and Weight in Obese Rats : A study found that chronic administration of a compound related to 4-(3-Chlorophenoxy)piperidine hydrochloride led to reduced food intake and weight gain in obese rats, indicating its potential for weight management and metabolic research (Massicot, Steiner, & Godfroid, 1985).
Neuropharmacological Research
- Impact on Feeding Behavior : Research on a related compound demonstrated its influence on the satiety center, affecting feeding behavior without psychotropic activity, making it relevant for studying obesity and appetite control (Massicot, Thuillier, & Godfroid, 1984).
Lipolytic Effects
- Stimulation of Lipolysis : Adding this compound to adipocytes resulted in dose-dependent stimulation of glycerol release, highlighting its utility in research on fat metabolism and lipolysis (Massicot, Falcou, Steiner, & Godfroid, 1986).
Energy Expenditure Enhancement
- Increasing Energy Expenditure : In rats, this compound increased energy expenditure by elevating resting oxygen consumption, suggesting its application in studying metabolic rates and thermogenesis (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Antimicrobial Activities
- Antimicrobial Potential : A related compound showed moderate antimicrobial activities against various bacteria and fungi, indicating its relevance in antimicrobial research (Ovonramwen, Owolabi, & Oviawe, 2019).
Molecular Structure Analysis
- Structural Characterization : The crystal and molecular structure of a closely related compound was characterized, contributing to the understanding of its chemical properties and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Eigenschaften
IUPAC Name |
4-(3-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZZPLYUQTPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370677 | |
| Record name | 4-(3-Chlorophenoxy)piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenoxy)piperidine hydrochloride | |
CAS RN |
65367-99-9 | |
| Record name | 4-(3-Chlorophenoxy)piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)
![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)



![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)
![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)

